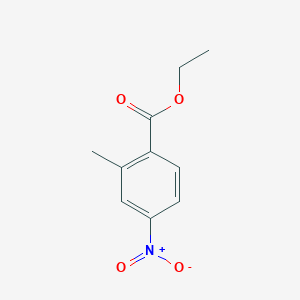

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

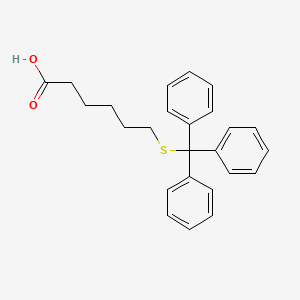

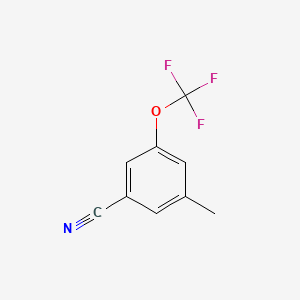

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a derivative of the pyrazole class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is not directly mentioned in the provided papers, but its structure can be inferred to be closely related to the various pyrazole derivatives that have been synthesized and characterized in the studies.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective reactions, where the functional groups are introduced at specific positions on the pyrazole ring. For instance, the paper discusses the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates through acylation and alkylation reactions. Similarly, paper describes a 3+2 annulation method for synthesizing a substituted pyrazole, which is a common strategy for constructing the pyrazole core. Paper details the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, showcasing the versatility of reactions that can be performed on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For example, paper provides the crystal structure of a pyrazole derivative, highlighting the importance of intermolecular interactions in stabilizing the crystal packing. Paper also discusses the crystal structure of a pyrazole derivative, emphasizing the consistency between the optimized molecular structure from DFT calculations and the X-ray diffraction data.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, which can be used to further modify the structure or to study reaction mechanisms. Paper explores the reaction of a pyrazolo[5,1-c][1,2,4]triazine derivative with thiourea, involving an ANRORC rearrangement. Paper describes the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds, demonstrating the reactivity of the pyrazole ring towards different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of the substituents on the ring. Paper discusses the unsuccessful attempt to prepare a cyano-substituted pyrazole derivative, indicating the challenges that can arise in the synthesis of certain derivatives. Paper provides insight into the regioselective synthesis of pyrazolecarboxylates, which can lead to different physical properties depending on the substituents. Paper includes a study of the spectroscopic properties and single-crystal X-ray diffraction of a pyrazole ester, which contributes to the understanding of the compound's stability and intermolecular interactions.

Applications De Recherche Scientifique

Synthesis of Pyrazole Derivatives

- Field : Organic Chemistry

- Application : Pyrazole derivatives hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They are used in the synthesis of diverse bioactive chemicals .

- Method : Various strategies are used for the synthesis of Pyrazole nucleus such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system .

- Results : Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agrochemistry

Insecticidal Activities

- Field : Agrochemistry

- Application : Pyrazole derivatives have been found to exhibit insecticidal activities. For instance, 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and tested against Aphis fabae .

- Method : The compounds were synthesized and characterized by 1H NMR, mass spectrometry, and elemental analysis. The insecticidal activities of these new compounds were evaluated .

- Results : Some of these compounds exhibited good activities, especially compound 7h which showed 85.7% mortality against A. fabae at a concentration of 12.5 mg/L. This activity is comparable to that of the commercial insecticide imidacloprid .

Coordination Chemistry

Organometallic Chemistry

Anti-Tuberculosis Agent

- Field : Medicinal Chemistry

- Application : Pyrazoles have been identified as potential anti-tuberculosis agents .

Anticancer Agent

- Field : Medicinal Chemistry

- Application : Pyrazoles have been identified as potential anticancer agents .

Antileishmanial and Antimalarial Agent

- Field : Medicinal Chemistry

- Application : Certain pyrazole derivatives have been found to exhibit antileishmanial and antimalarial activities .

- Method : The compounds were synthesized and their activities were evaluated through in vitro antipromastigote activity tests .

- Results : One of the compounds, compound 13, showed potent in vitro antipromastigote activity, with a lower binding free energy of -9.8 kcal/mol .

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . This suggests that there is a lot of potential for future research and development in this area.

Propriétés

IUPAC Name |

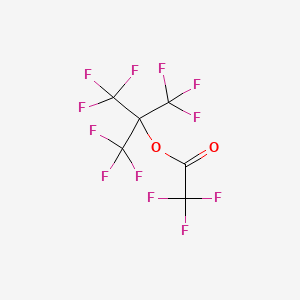

ethyl 2,4-dimethylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-9-10(7)3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLLCQUNSCYBAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618011 |

Source

|

| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |

CAS RN |

68809-64-3 |

Source

|

| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)